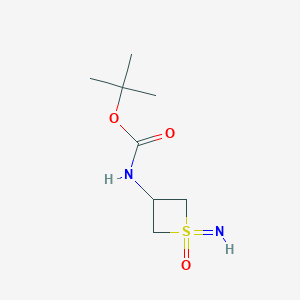

Tert-butyl N-(1-imino-1-oxothietan-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

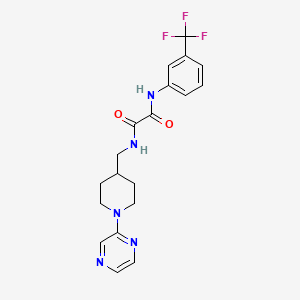

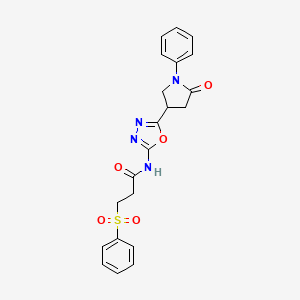

Tert-butyl N-(1-imino-1-oxothietan-3-yl)carbamate is a chemical compound with the CAS Number: 2138219-55-1 . It has a molecular weight of 248.35 . The compound is stored at room temperature and is available in oil form .

Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl (1-amino-1-oxido-3,4-dihydro-2H-1lambda6-thiophen-4-yl) (methyl)carbamate . The InChI code is 1S/C10H20N2O3S/c1-10(2,3)15-9(13)12(4)8-5-6-16(11,14)7-8/h7-8H,5-6H2,1-4H3, (H2,11,14) .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.23±0.1 g/cm3 . It is stored at room temperature and is available in powder form .Scientific Research Applications

Applications in Asymmetric Synthesis

Tert-butyl N-(1-imino-1-oxothietan-3-yl)carbamate and its derivatives are utilized as intermediates in the asymmetric synthesis of amines. These compounds are prepared by condensing enantiomerically pure tert-butanesulfinamide with various aldehydes and ketones. The tert-butanesulfinyl group plays a crucial role by activating the imines for nucleophilic addition, serving as a chiral directing group, and facilitating the cleavage post-nucleophilic addition. This method allows the efficient synthesis of a wide range of highly enantioenriched amines, such as α-branched and α,α-dibranched amines, α- and β-amino acids, 1,2- and 1,3-amino alcohols, and α-trifluoromethyl amines (Ellman et al., 2002).

Role in Material Science

Compounds with tert-butyl moiety, such as benzothizole-modified carbazole derivatives, exhibit unique properties, including the ability to form organogels in selected solvents under ultrasound stimulus. These organogels, especially xerogel-based films, emit strong blue light and can be used as fluorescent sensory materials for detecting acid vapors like TFA, HCl, HNO3, formic acid, and acetic acid. This is due to the efficient adsorption and diffusion of analytes in the 3D networks composed of numerous nanofibers, along with effective exciton migration within the nanofibers (Jiabao Sun et al., 2015).

In Crystallography and Structural Analysis

Tert-butyl N-(1-imino-1-oxothietan-3-yl)carbamate derivatives are pivotal in crystallography and structural analysis, especially in understanding the interplay of strong and weak hydrogen bonds in carbamate derivatives. These molecules self-assemble into specific structures, such as lamellar structures in the gel state, and exhibit pseudo symmetry at a local level, forming motifs for structures crystallizing with multiple molecules in the asymmetric unit. This helps in understanding the nature of molecular interactions and the assembly of molecules through hydrogen bonds (U. Das et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

tert-butyl N-(1-imino-1-oxothietan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3S/c1-8(2,3)13-7(11)10-6-4-14(9,12)5-6/h6,9H,4-5H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYNETQAVQTKMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CS(=N)(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(1-imino-1-oxo-1lambda6-thietan-3-yl)carbamate | |

CAS RN |

2173998-78-0 |

Source

|

| Record name | tert-butyl (1-imino-1-oxidothietan-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

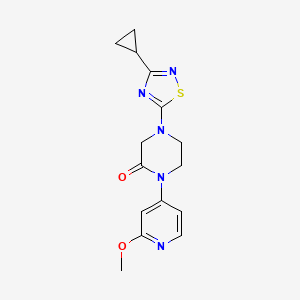

![(E)-2-(3-(pyridin-3-yl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2830185.png)

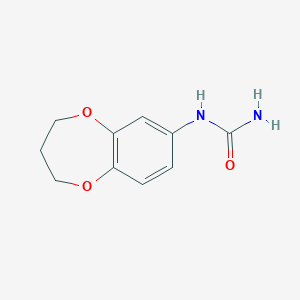

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide](/img/structure/B2830189.png)

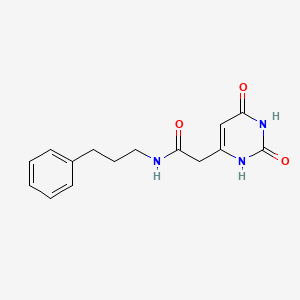

![6-ethyl-1,3-dimethyl-5-(pyridin-4-ylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2830195.png)

![N-(2-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2830200.png)